2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate
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Description
The compound “2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate” is a derivative of benzo[d]thiazole . The benzo[d]thiazole ring system is an important heterocyclic compound that exhibits a wide range of biological activities . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Future Directions
The future directions for research on “2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate” could involve further exploration of its synthesis, characterization, and biological activity. Given the wide range of biological activities exhibited by benzo[d]thiazole derivatives , this compound could potentially be a valuable target for future medicinal chemistry research.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been evaluated for anti-inflammatory activity . They have shown significant inhibition of COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
This inhibition could result in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential COX-1 and COX-2 inhibitory activity . By inhibiting these enzymes, the compound could prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This could result in decreased inflammation and pain.
Properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-13-3-5-14(6-4-13)24-12-18(23)25-15-7-8-16-17(11-15)26-19(21-16)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSOUQSIFQMMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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